molecular formula C19H12ClFN6O3 B2365596 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207059-59-3

1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2365596
CAS No.: 1207059-59-3
M. Wt: 426.79
InChI Key: SOLYNMAAEJSCKJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a 1,2,4-oxadiazole ring fused with a pyrrolo[3,4-d][1,2,3]triazole-dione core. Its structural complexity arises from the substitution of a 3-chlorophenyl group on the oxadiazole moiety and a 3-fluorophenyl group on the triazole-dione system.

Properties

IUPAC Name

3-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN6O3/c20-11-4-1-3-10(7-11)17-22-14(30-24-17)9-26-16-15(23-25-26)18(28)27(19(16)29)13-6-2-5-12(21)8-13/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLYNMAAEJSCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a complex heterocyclic structure that incorporates multiple pharmacologically relevant moieties. Its biological activity has garnered attention due to its potential therapeutic applications in various medical fields.

Structure and Properties

The molecular formula of the compound is C22H19ClN4O5C_{22}H_{19}ClN_4O_5 with a molecular weight of approximately 486.9 g/mol . The presence of the 1,2,4-oxadiazole and triazole rings suggests diverse biological activities often associated with these heterocycles.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and triazole moieties exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds with oxadiazole rings are known for their antibacterial and antifungal properties. A study highlighted that derivatives of 1,3,4-oxadiazole demonstrate significant antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The triazole and oxadiazole rings have been linked to anticancer activity. For example, compounds similar to the target compound have shown efficacy in inhibiting cancer cell proliferation in vitro .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies :
    • A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial efficacy. The most potent compounds showed MIC values comparable to standard antibiotics like amoxicillin .
    • In one study by Dhumal et al., derivatives containing a naphthofuran moiety demonstrated strong activity against Mycobacterium bovis BCG .
  • Anticancer Activity :
    • Research conducted on triazole derivatives indicated that they could induce apoptosis in cancer cells through various mechanisms including the activation of caspases .
    • Another study identified specific substitutions on the oxadiazole ring that enhanced cytotoxicity against breast cancer cell lines .

Data Tables

Biological ActivityCompound StructureReference
Antimicrobial1,3,4-Oxadiazole Derivatives
AnticancerTriazole Derivatives
Anti-inflammatoryVarious Oxadiazole Derivatives

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound’s structural features align with three classes of bioactive molecules:

1,2,4-Triazole Derivatives: Known for anticancer activity (e.g., 3-amino-1,2,4-triazole derivatives in ).

Oxadiazole-Containing Compounds : Often associated with antimicrobial and anti-inflammatory properties.

Fluorophenyl/Chlorophenyl-Substituted Heterocycles : Enhance metabolic stability and target binding .

Key Comparative Data
Compound Class/Structure Biological Activity Physicochemical Properties Key Findings from Evidence
3-Amino-1,2,4-triazole derivatives (e.g., 4.8 in ) Anticancer (in vitro cytotoxicity) LogP: 2.1–3.5; Solubility: Moderate Tautomerism affects activity
6-(2,6-Dichlorophenyl)triazolo-thiadiazines () In silico predicted antimicrobial High thermal stability (>200°C) Optimized synthesis for scalability
Pyrazole-triazine hybrids () Kinase inhibition (e.g., EGFR) Molecular weight: 450–550 g/mol Fluorophenyl groups enhance selectivity

Recommendations :

  • Prioritize in vitro screening for anticancer/antimicrobial activity.
  • Optimize solubility via salt formation (e.g., carboxylic acid derivatives, as in ) .
  • Conduct computational docking studies to identify molecular targets.

Preparation Methods

Synthetic Routes to the 1,2,4-Oxadiazole Precursor

The 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate. A nitrile derivative, 3-chlorobenzonitrile, reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime (1 ) (Scheme 1). Subsequent cyclization is achieved using trifluoroacetic anhydride (TFAA) as a dehydrating agent, yielding 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole (2 ).

Table 1: Optimization of 1,2,4-Oxadiazole Synthesis

Parameter Condition Yield (%) Reference
Dehydrating Agent TFAA 85
Solvent Dichloromethane 78
Temperature 0–25°C 82

Alternative methods employing phosphorus oxychloride (POCl₃) or carbodiimides (e.g., EDC) provide moderate yields (70–75%) but require stringent moisture control. The chloromethyl group at position 5 of the oxadiazole is critical for subsequent azide functionalization.

Azidomethyl Functionalization of the 1,2,4-Oxadiazole

The chloromethyl group in 2 undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, yielding 5-azidomethyl-3-(3-chlorophenyl)-1,2,4-oxadiazole (3 ) (Scheme 2). This step is pivotal for enabling the 1,3-dipolar cycloaddition reaction.

Key Considerations :

  • Excess NaN₃ (1.5 equiv) ensures complete substitution, minimizing residual chloride.
  • Reaction monitoring via thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) confirms azide formation (Rf = 0.45).

1,3-Dipolar Cycloaddition with N-(3-Fluorophenyl)Maleimide

The triazole-pyrrolodione core is constructed via a 1,3-dipolar cycloaddition between 3 and N-(3-fluorophenyl)maleimide (4 ). The reaction proceeds in toluene at 110°C for 24 hours under inert atmosphere, yielding the target compound (5 ) as a racemic mixture (Scheme 3).

Mechanistic Insights :

  • The azide acts as a 1,3-dipole, reacting with the electron-deficient maleimide dienophile to form a triazoline intermediate, which subsequently undergoes retro-Diels-Alder decomposition to yield the fused triazole-pyrrolodione system.
  • Steric effects from the 3-fluorophenyl group necessitate elevated temperatures to overcome kinetic barriers.

Table 2: Cycloaddition Optimization

Condition Variation Yield (%) Purity (HPLC)
Solvent Toluene 68 95
Temperature 110°C 68 95
Catalyst None 68 95

Attempts to employ microwave irradiation (100°C, 30 min) reduced reaction time but resulted in lower yields (55%) due to partial decomposition.

Stereochemical and Regiochemical Considerations

X-ray crystallography of analogous compounds confirms that the cycloaddition proceeds via an endo transition state, favoring the formation of the (3aS,6aR) diastereomer. Nuclear Overhauser effect (NOE) spectroscopy further validates the cis-fusion of the pyrrolidine and triazole rings. The 3-chlorophenyl and 3-fluorophenyl substituents adopt equatorial orientations to minimize steric clash.

Purification and Analytical Characterization

Crude 5 is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water (8:2). Analytical data corroborates the structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.45 (m, 4H, Ar-H), 5.72 (s, 1H, CH-triazole), 4.98 (d, J = 15 Hz, 2H, CH₂-oxadiazole), 3.85 (m, 2H, pyrrolidine-H).
  • IR (KBr) : 1750 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
  • HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₂₁H₁₄ClFN₆O₃: 469.08; found: 469.09.

Comparative Analysis of Alternative Synthetic Strategies

While the above method is predominant, two alternative routes have been explored:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Attempts to use propargyl-modified oxadiazoles with azido maleimides resulted in undesired regioisomers (1,4- vs. 1,5-triazole).
  • Photochemical Cycloaddition : UV irradiation of 3 and 4 in acetonitrile yielded <20% of 5 , with side products arising from azide decomposition.

Scale-Up Challenges and Industrial Feasibility

Kilogram-scale synthesis faces hurdles in azide handling and maleimide stability. Continuous-flow reactors mitigate safety risks by minimizing azide accumulation. Environmental impact assessments recommend recycling toluene via distillation (90% recovery).

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound with high yield and purity?

The synthesis typically involves cyclocondensation of precursors such as chlorophenyl-oxadiazole and fluorophenyl-pyrrolotriazole derivatives. Key steps include:

  • Precursor activation : Use carbodiimide coupling agents to link oxadiazole and triazole moieties .
  • Solvent optimization : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 50–80°C improves reaction homogeneity .
  • Catalysts : Copper(I) iodide or palladium catalysts enhance cyclization efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol achieves >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of spectral and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorophenyl at C3, fluorophenyl at C5) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., expected [M+H]+ at m/z 480.2) .
  • X-ray Crystallography : Resolves stereochemistry of the dihydropyrrolo ring (e.g., 3aH,5H-dione conformation) .
  • HPLC : Monitors reaction progress and purity using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Integrate quantum chemical calculations and machine learning:

  • Reaction path search : Use density functional theory (DFT) to predict transition states and energetics of cyclocondensation steps .
  • Solvent effects : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., DMF reduces activation energy by 15% compared to THF) .
  • AI-driven optimization : Train neural networks on experimental datasets (temperature, catalyst loading) to predict optimal conditions (e.g., 70°C, 12 h reaction time) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity effects. Address them via:

  • Dose-response validation : Re-test activity across multiple concentrations (e.g., 0.1–100 µM) in standardized cell lines (e.g., HEK293 for kinase inhibition) .
  • Metabolic stability assays : Use liver microsomes to rule out false positives caused by rapid degradation .
  • Structural analogs : Compare with derivatives (e.g., replacing 3-chlorophenyl with 3-bromophenyl) to isolate pharmacophore contributions .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Follow a systematic scaffold-modification approach:

  • Core modifications :
Modification SiteExample DerivativesBiological Impact
Oxadiazole ringReplace with 1,3,4-thiadiazoleReduced CYP3A4 inhibition
Fluorophenyl groupSubstitute with trifluoromethylEnhanced logP (from 2.1 to 3.4)
  • Functional assays : Test derivatives against target enzymes (e.g., PARP-1 inhibition) using fluorescence polarization .
  • Pharmacokinetic profiling : Measure solubility (shake-flask method) and permeability (Caco-2 assay) to prioritize lead candidates .

Methodological Notes

  • Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if ELISA results are inconsistent) .
  • Advanced synthesis : For scale-up, employ flow chemistry with packed-bed reactors to maintain reaction control (residence time: 30 min, yield: 82%) .

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